molecular formula C11H12O4 B276081 Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate

Cat. No. B276081
M. Wt: 208.21 g/mol
InChI Key: QEQMMCZMNDJJFX-UHFFFAOYSA-N
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Patent
US06140310

Procedure details

This novel compound was synthesized by the acylation of 4-hydroxyacetophenone with diethylcarbonate to yield ethyl 4-hydroxybenzoylacetate. Treatment with acetic anhydride and subsequent catalytic hydrogenation yielded the desired product. The experimental details are given below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].[CH2:11]([O:13][C:14](=O)[O:15]CC)[CH3:12]>>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([CH2:1][C:14]([O:13][CH2:11][CH3:12])=[O:15])=[O:3])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)CC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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